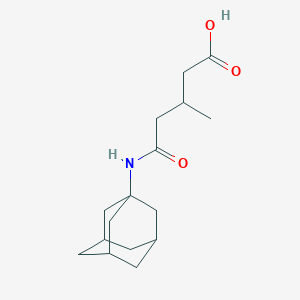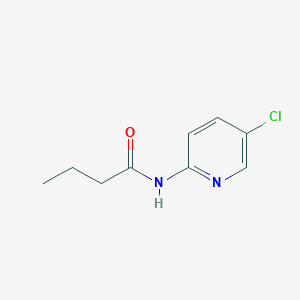
5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid, also known as memantine, is a medication used for the treatment of Alzheimer's disease. It was first synthesized in 1968 by Eli Lilly and Company and was approved by the US Food and Drug Administration (FDA) in 2003. Memantine belongs to the class of drugs known as NMDA receptor antagonists and works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mechanism of Action
Memantine works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. It acts as a non-competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor. By blocking the activity of the NMDA receptor, 5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid reduces the excitotoxicity and neuroinflammation that are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Memantine has been shown to reduce the levels of amyloid beta, a protein that is involved in the formation of plaques in the brain of Alzheimer's patients. It also reduces the levels of tau protein, which is involved in the formation of neurofibrillary tangles. Memantine has been shown to improve cognitive function, reduce behavioral symptoms, and improve quality of life in Alzheimer's patients.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid in lab experiments include its well-established mechanism of action, its ability to regulate glutamate activity, and its potential therapeutic applications in neurological disorders. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity at high doses, and its limited bioavailability in the brain.
Future Directions
Future research on 5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid could focus on optimizing its synthesis and improving its bioavailability in the brain. It could also investigate its potential use in the treatment of other neurological disorders, such as Huntington's disease and epilepsy. Additionally, research could focus on developing more specific NMDA receptor antagonists that target different subtypes of the receptor to reduce the potential side effects of this compound.
Synthesis Methods
The synthesis of 5-(1-Adamantylamino)-3-methyl-5-oxopentanoic acid involves the reaction of 1-adamantylamine with 3-methyl-5-oxo-pentanoic acid under acidic conditions. The resulting product is then purified and crystallized to obtain pure this compound. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.
Scientific Research Applications
Memantine has been widely studied for its therapeutic potential in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. Memantine has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
5-(1-adamantylamino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C16H25NO3/c1-10(3-15(19)20)2-14(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,2-9H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
QVJLTJZUADLGRZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC12CC3CC(C1)CC(C3)C2)CC(=O)O |
Canonical SMILES |
CC(CC(=O)NC12CC3CC(C1)CC(C3)C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)

![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)
![4-[5-(benzylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274620.png)